![molecular formula C9H8O4S B1362197 Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate CAS No. 57409-51-5](/img/structure/B1362197.png)
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Overview
Description
“Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is a chemical compound with the linear formula C9H8O4S . It has a molecular weight of 212.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” consists of 14 heavy atoms, 5 of which are aromatic . The molecule has 5 rotatable bonds . It has 4 hydrogen bond acceptors and no hydrogen bond donors .Physical And Chemical Properties Analysis
“Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” has a high gastrointestinal absorption . It is not a substrate for P-glycoprotein and does not permeate the blood-brain barrier . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a log Po/w (iLOGP) of 1.39 . It is soluble, with a solubility of 1.9 mg/ml .Scientific Research Applications
Pharmaceutical Research
Given the compound’s thiophene core, it may be explored for its potential as a building block in pharmaceuticals. Thiophene derivatives have been known to exhibit anti-inflammatory properties and act as serotonin antagonists, which could be useful in treating conditions like Alzheimer’s disease .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to inhibitCYP1A2 , a member of the cytochrome P450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
As a CYP1A2 inhibitor , it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .
Biochemical Pathways
Given its role as a cyp1a2 inhibitor, it may impact pathways involving the metabolism of drugs and other xenobiotics processed by this enzyme .
Pharmacokinetics
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate exhibits high gastrointestinal (GI) absorption, indicating good bioavailability .
Result of Action
As a CYP1A2 inhibitor, it could potentially influence the efficacy and toxicity of drugs metabolized by this enzyme .
Action Environment
The action, efficacy, and stability of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate could be influenced by various environmental factors. These might include the presence of other drugs, patient-specific factors like age and health status, and genetic variations in the CYP1A2 enzyme .
properties
IUPAC Name |
methyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLQZHPVSHJRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378010 | |
Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57409-51-5 | |
Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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